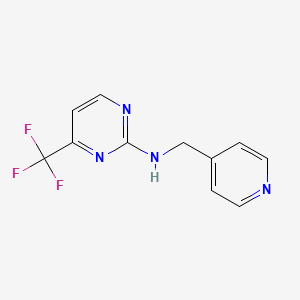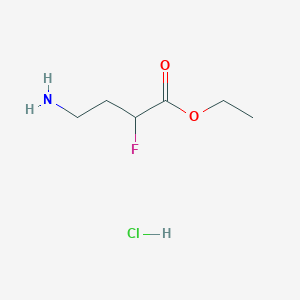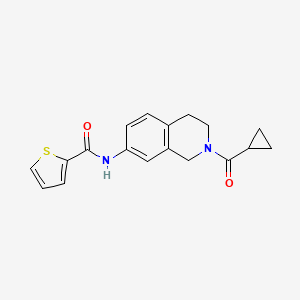![molecular formula C12H17NO B2664452 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone CAS No. 1797904-33-6](/img/structure/B2664452.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone, also known as ABT-594, is a synthetic compound with potential analgesic properties. It is classified as a nicotinic acetylcholine receptor agonist and has been the subject of extensive scientific research due to its potential as a new class of pain medication.
Mechanism of Action
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone acts as an agonist at nicotinic acetylcholine receptors, specifically the α4β2 subtype. This results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain pathways. (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone also acts on other receptors, including the α6β2 subtype, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The effects of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone on the body are complex and involve multiple systems. In addition to its analgesic properties, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone has been shown to affect cardiovascular function, respiratory function, and gastrointestinal function. It has also been shown to have anxiolytic and antidepressant properties.
Advantages and Limitations for Lab Experiments
One advantage of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This allows for precise targeting of specific receptors and pathways. However, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone is also highly toxic and requires careful handling and storage. Additionally, its complex synthesis method and high cost may limit its use in some research settings.
Future Directions
There are many potential avenues for future research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone. One area of interest is its potential use in the treatment of addiction, particularly for nicotine and opioid addiction. Additionally, further investigation is needed to fully understand the biochemical and physiological effects of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone and its potential as a treatment for various pain conditions. Finally, continued research on the synthesis and purification of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone may lead to more efficient and cost-effective methods of production.
Synthesis Methods
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone involves a multi-step process that includes the use of various chemical reagents and catalysts. The method involves the formation of a cyclobutane ring followed by the introduction of a nitrogen atom and the attachment of a ketone group. The final product is purified through chromatography and recrystallization.
Scientific Research Applications
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone has been extensively studied for its potential use as a pain medication. It has shown promising results in preclinical trials for the treatment of chronic pain, neuropathic pain, and inflammatory pain. Additionally, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone has been investigated for its potential use in the treatment of addiction and depression.
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(9-3-1-4-9)13-10-5-2-6-11(13)8-7-10/h2,5,9-11H,1,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEUNNROXHXBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

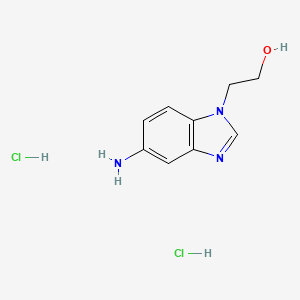
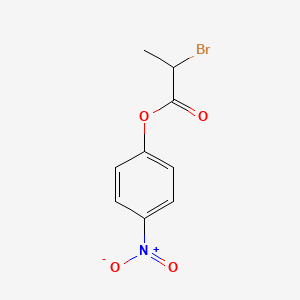
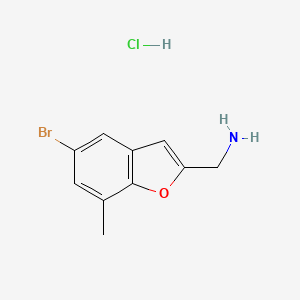
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2664379.png)
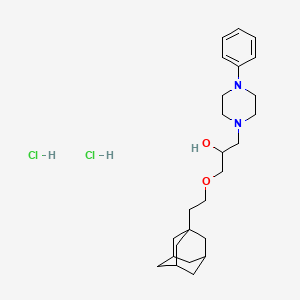
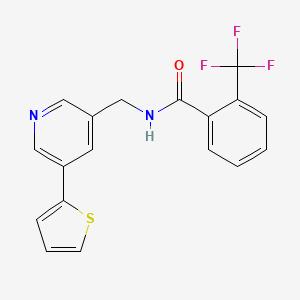


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)
